A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1H-indole-6-carboxylic Acid
A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1H-indole-6-carboxylic Acid
This guide provides an in-depth analysis of the spectroscopic data for 2,3-Dihydro-1H-indole-6-carboxylic acid (also known as 6-indolinecarboxylic acid), a molecule of significant interest in medicinal chemistry and drug development. As a key building block in the synthesis of various bioactive compounds, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and scientists in the field. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of the spectra and the rationale behind the experimental approaches.
Introduction
2,3-Dihydro-1H-indole-6-carboxylic acid is a heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals.[1] Its structure, comprising a bicyclic indoline core with a carboxylic acid substituent, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior in various reactions. This guide will provide a detailed examination of these spectroscopic techniques as applied to this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 2,3-Dihydro-1H-indole-6-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the dihydro-indole ring, the N-H proton, and the carboxylic acid proton.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-7 | ~7.5 | d | ~8.0 |
| H-5 | ~7.3 | dd | ~8.0, 1.5 |
| H-4 | ~6.8 | d | ~1.5 |
| COOH | ~12-13 | br s | - |
| NH | ~4-5 | br s | - |
| H-2 (CH₂) | ~3.6 | t | ~8.5 |
| H-3 (CH₂) | ~3.1 | t | ~8.5 |
Causality behind Experimental Choices: The choice of a deuterated solvent is critical in NMR. For carboxylic acids, solvents like DMSO-d₆ are often preferred as they can solubilize the compound and allow for the observation of the exchangeable carboxylic acid and N-H protons.[1] High-field NMR spectrometers (e.g., 400 MHz or higher) are utilized to achieve better signal dispersion and resolution, which is essential for accurately determining coupling constants.[2]
Interpretation of the ¹H NMR Spectrum:
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Aromatic Region (6.8-7.5 ppm): The three protons on the benzene ring will appear in this region. The H-7 proton, being adjacent to the electron-withdrawing carboxylic acid group, is expected to be the most downfield. The H-5 and H-4 protons will show characteristic splitting patterns based on their coupling with each other.
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Aliphatic Region (3.1-3.6 ppm): The two methylene groups (H-2 and H-3) of the dihydropyrrole ring will appear as triplets due to coupling with each other. This is a classic A₂B₂ spin system.
-
Carboxylic Acid Proton (10-13 ppm): The acidic proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the spectrum.[3][4] Its chemical shift is highly dependent on concentration and the solvent used due to hydrogen bonding.[4]
-
N-H Proton (4-5 ppm): The proton attached to the nitrogen atom will also appear as a broad singlet. Its chemical shift can also be variable.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~170-180 |
| C-7a | ~150 |
| C-3a | ~130 |
| C-6 | ~128 |
| C-5 | ~125 |
| C-4 | ~115 |
| C-7 | ~110 |
| C-2 | ~48 |
| C-3 | ~30 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (170-180 ppm): The carbon of the carboxylic acid group is highly deshielded and appears significantly downfield.[3][4]
-
Aromatic Carbons (110-150 ppm): The six carbons of the benzene ring will resonate in this region. The quaternary carbons (C-3a and C-7a) will typically have weaker signals.
-
Aliphatic Carbons (30-50 ppm): The two methylene carbons (C-2 and C-3) of the saturated five-membered ring will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2,3-Dihydro-1H-indole-6-carboxylic acid is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-H bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| N-H | ~3400 | Medium |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (aromatic) | 1600-1450 | Medium-Strong |
Trustworthiness of Protocols: A standard protocol for acquiring an IR spectrum involves preparing a sample as a KBr pellet or a thin film. The instrument is first calibrated using a polystyrene standard to ensure wavelength accuracy. A background spectrum is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
Interpretation of the IR Spectrum:
-
O-H Stretch (3300-2500 cm⁻¹): The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration, which is broadened by strong hydrogen bonding.[5][6][7]
-
N-H Stretch (~3400 cm⁻¹): A medium intensity peak corresponding to the N-H stretching vibration of the secondary amine in the indoline ring is expected.
-
C=O Stretch (1710-1680 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group of a carboxylic acid.[5][6]
-
C-H Stretches (3100-2850 cm⁻¹): Absorptions corresponding to both aromatic and aliphatic C-H stretching will be present.
-
C=C Stretches (1600-1450 cm⁻¹): Several bands in this region will correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular weight of 2,3-Dihydro-1H-indole-6-carboxylic acid (C₉H₉NO₂) is approximately 163.17 g/mol . The mass spectrum should show a molecular ion peak at m/z = 163.
-
Key Fragmentation Peaks: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[8] The indoline ring may also undergo characteristic fragmentation.
Interpretation of the Mass Spectrum:
The mass spectrum will display the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern provides clues about the structure. For 2,3-Dihydro-1H-indole-6-carboxylic acid, the following fragments might be observed:
-
m/z 146: Loss of the hydroxyl group (-OH) from the carboxylic acid.
-
m/z 118: Loss of the entire carboxyl group (-COOH). This would correspond to the 2,3-dihydro-1H-indole fragment.
-
Further fragmentation of the indoline ring.
Experimental Workflows
To ensure the acquisition of high-quality and reliable spectroscopic data, standardized experimental protocols must be followed.
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and analysis.
IR Spectroscopy Workflow
Caption: Workflow for IR spectroscopy.
Mass Spectrometry Workflow
Caption: Workflow for mass spectrometry analysis.
Conclusion
The spectroscopic characterization of 2,3-Dihydro-1H-indole-6-carboxylic acid through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The predicted data and interpretation presented in this guide serve as a valuable resource for researchers in the synthesis and application of this important chemical intermediate. By following validated experimental protocols, scientists can confidently identify and characterize this compound, ensuring the integrity and success of their research and development endeavors.
References
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 595230, 1H-Indole-6-carboxylic acid. Retrieved from [Link].
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]
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YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
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